molecular formula C18H17N3O4S B2898177 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide CAS No. 869346-96-3

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide

Cat. No.: B2898177
CAS No.: 869346-96-3
M. Wt: 371.41
InChI Key: XOPAJUFEZHMLNZ-UHFFFAOYSA-N
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Description

2-({1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a structurally complex small molecule featuring a benzodioxole-imidazole core linked via a sulfanyl bridge to an acetamide moiety substituted with a furfuryl group. This compound’s design aligns with pharmacophores known for antimicrobial, anticancer, and enzyme-modulating activities .

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c22-17(20-9-14-2-1-7-23-14)11-26-18-19-5-6-21(18)10-13-3-4-15-16(8-13)25-12-24-15/h1-8H,9-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPAJUFEZHMLNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Imidazole Ring: The imidazole ring can be formed through the condensation of glyoxal, formaldehyde, and ammonia.

    Thioether Formation: The imidazole ring is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with furan-2-ylmethylamine and acetic anhydride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to an imidazoline ring.

    Substitution: The benzodioxole and furan rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazoline derivatives.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole and furan rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It could modulate pathways related to cell growth, apoptosis, or signal transduction.

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized against analogous derivatives, as detailed below:

Compound 22 (2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)acetate)

  • Core Structure : Benzo[d]imidazole with a cyclohexyl substituent.
  • Key Features : Lacks the sulfanyl bridge and furan group but shares the imidazole-acetate backbone. Synthesized via acid-catalyzed cyclization (yield: 84 mg from 100 mg crude) .
  • Activity: Not explicitly reported, but benzo[d]imidazole derivatives are associated with antitumor and antimicrobial effects .

Compound W1 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide)

  • Core Structure : Benzo[d]imidazole-thioacetamide linked to a dinitrophenyl group.
  • Key Features : Shares the sulfanyl-acetamide bridge but replaces benzodioxole/furan with a nitrobenzamide moiety.
  • Activity : Demonstrates antimicrobial and anticancer properties, attributed to the electron-withdrawing nitro groups enhancing electrophilic interactions .

Compound 8a-w (N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides)

  • Core Structure : Oxadiazole-thioacetamide with indole substituents.
  • Key Features: Replaces imidazole with oxadiazole, known for metabolic stability. Synthesized via multi-step condensation (yields: 47–82%) .
  • Activity : Broad-spectrum antimicrobial activity linked to the indole-oxadiazole synergy .
Physicochemical and Pharmacokinetic Insights
  • Lipophilicity : The target compound’s benzodioxole and furan substituents likely increase logP compared to W1’s polar nitro groups, suggesting better membrane permeability .
  • Synthetic Complexity : The target compound’s multi-step synthesis (inferred from and ) may involve challenges in purifying the sulfanyl-acetamide intermediate, similar to compound 10VP91 (a benzimidazole-acetamide requiring chromatographic purification) .
Crystallographic and Conformational Analysis
  • SHELX-refined structures (e.g., ’s fluorophenyl-imidazole derivative) reveal that substituent orientation critically affects molecular packing and stability. The target compound’s benzodioxole and furan groups may adopt planar conformations, optimizing π-π stacking in protein binding sites .

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